molecular formula C23H20O11 B191277 4''-Methylepigallocatechin gallate CAS No. 224434-07-5

4''-Methylepigallocatechin gallate

Cat. No.: B191277
CAS No.: 224434-07-5
M. Wt: 472.4 g/mol
InChI Key: BMJHAAZDURGGSC-TZIWHRDSSA-N
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Description

4’'-Methylepigallocatechin gallate is a naturally occurring methylated catechin found in various tea leaves. It is a derivative of epigallocatechin gallate, a major polyphenol in green tea. The compound has garnered significant attention due to its potential health benefits and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Methylepigallocatechin gallate typically involves the methylation of epigallocatechin gallate. One common method uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of 4’'-Methylepigallocatechin gallate can be achieved through the extraction and purification of tea leaves, followed by chemical modification. High-performance liquid chromatography (HPLC) is often employed to isolate and purify the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: 4’'-Methylepigallocatechin gallate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various methylated derivatives and oxidized forms of the compound .

Scientific Research Applications

4’'-Methylepigallocatechin gallate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4’'-Methylepigallocatechin gallate is unique among catechins due to its methylation, which enhances its stability and biological activity. Similar compounds include:

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHAAZDURGGSC-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274844
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224434-07-5
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224434-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4''-Methylepigallocatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224434075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4''-METHYLEPIGALLOCATECHIN GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUX41G3911
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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